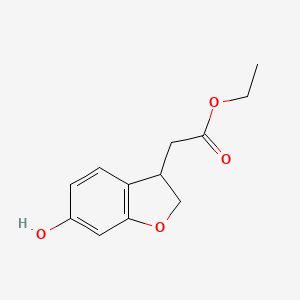![molecular formula C11H11ClN2O B15067995 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene CAS No. 918903-43-2](/img/structure/B15067995.png)
3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-3-((1-phenylcyclopropyl)methoxy)-3H-diazirine is a chemical compound characterized by its unique structure, which includes a diazirine ring, a phenyl group, and a cyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-((1-phenylcyclopropyl)methoxy)-3H-diazirine typically involves multiple steps. One common method includes the reaction of 1-phenylcyclopropylmethanol with thionyl chloride to form the corresponding chloromethyl derivative. This intermediate is then reacted with diazirine under specific conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-3-((1-phenylcyclopropyl)methoxy)-3H-diazirine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Chloro-3-((1-phenylcyclopropyl)methoxy)-3H-diazirine has several scientific research applications:
Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites.
Biology: Employed in the investigation of protein-ligand interactions and enzyme mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Chloro-3-((1-phenylcyclopropyl)methoxy)-3H-diazirine involves the formation of reactive intermediates upon exposure to light. These intermediates can covalently bind to nearby molecules, allowing researchers to study the interactions and binding sites of various biomolecules. The molecular targets and pathways involved depend on the specific application and the molecules being investigated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-3-phenyl-1-propene
- 3-Chloro-1-phenyl-1-propyne
- 3-Chloro-1-propanol
Uniqueness
3-Chloro-3-((1-phenylcyclopropyl)methoxy)-3H-diazirine is unique due to its diazirine ring, which provides distinct phot
Eigenschaften
CAS-Nummer |
918903-43-2 |
|---|---|
Molekularformel |
C11H11ClN2O |
Molekulargewicht |
222.67 g/mol |
IUPAC-Name |
3-chloro-3-[(1-phenylcyclopropyl)methoxy]diazirine |
InChI |
InChI=1S/C11H11ClN2O/c12-11(13-14-11)15-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI-Schlüssel |
LBSRDPJPERPTRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(COC2(N=N2)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


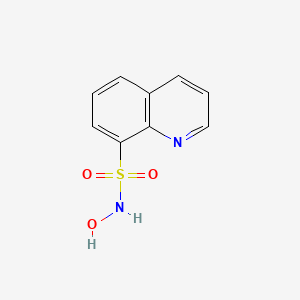
![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl-](/img/structure/B15067919.png)

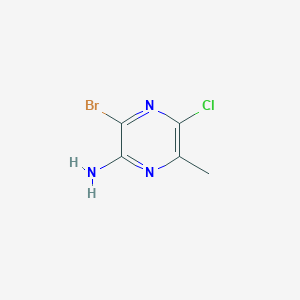

![2-Methoxydibenzo[b,d]furan-3-carbonitrile](/img/structure/B15067954.png)
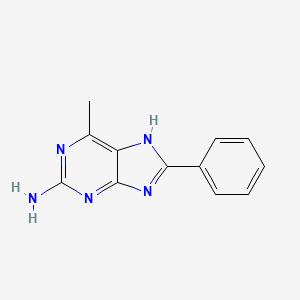

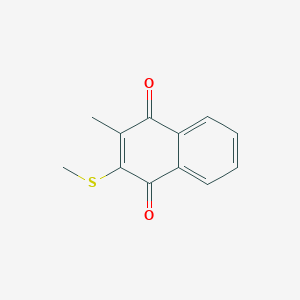
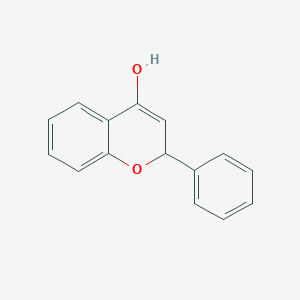


![1-(1-Isobutyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B15068008.png)
